6-(2-Aziridin-1-ylethoxy)nicotinic acid
Overview
Description
6-(2-Aziridin-1-ylethoxy)nicotinic acid is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.217 g/mol . It belongs to the category of carboxylic acids and is characterized by the presence of an aziridine ring attached to an ethoxy group, which is further connected to a nicotinic acid moiety . This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aziridin-1-ylethoxy)nicotinic acid typically involves the reaction of nicotinic acid derivatives with aziridine-containing compounds. One common method includes the nucleophilic substitution reaction where the hydroxyl group of nicotinic acid is replaced by an aziridine-ethoxy group under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(2-Aziridin-1-ylethoxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The aziridine ring and ethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted nicotinic acid derivatives .
Scientific Research Applications
6-(2-Aziridin-1-ylethoxy)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-Aziridin-1-ylethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The aziridine ring is known for its reactivity, which allows the compound to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: A precursor to 6-(2-Aziridin-1-ylethoxy)nicotinic acid, known for its role in metabolism and as a vitamin B3 supplement.
Aziridine Derivatives: Compounds containing the aziridine ring, used in various chemical and pharmaceutical applications.
Uniqueness
This compound is unique due to the combination of the aziridine ring and nicotinic acid moiety. This dual functionality provides distinct chemical reactivity and potential biological activities that are not observed in simpler nicotinic acid or aziridine derivatives .
Properties
IUPAC Name |
6-[2-(aziridin-1-yl)ethoxy]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)8-1-2-9(11-7-8)15-6-5-12-3-4-12/h1-2,7H,3-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFUUMFBLUPBOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCOC2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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